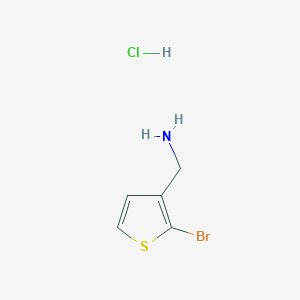

(2-Bromo-3-Thienyl)Methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

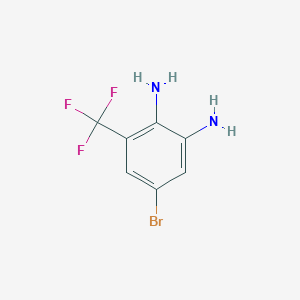

“(2-Bromo-3-Thienyl)Methylamine” is a chemical compound with the molecular formula C5H6BrNS . It is also known by other names such as “(2-bromothiophen-3-yl)methanamine” and "3-Thiophenemethanamine, 2-bromo-" . The compound has a molecular weight of 192.08 g/mol .

Molecular Structure Analysis

The InChI code for “(2-Bromo-3-Thienyl)Methylamine” isInChI=1S/C5H6BrNS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2 . Its canonical SMILES representation is C1=CSC(=C1CN)Br . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“(2-Bromo-3-Thienyl)Methylamine” has a molecular weight of 192.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 190.94043 g/mol . The topological polar surface area is 54.3 Ų .Scientific Research Applications

Autopolymerization: The autopolymerization reaction is a synthesis method for polythiophenes using halogenated thiophene derivatives. Researchers have investigated the polymerization reaction of 2-bromo-3-methoxythiophene, revealing gas, liquid, and solid states using techniques such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . This information aids in designing monomers via autopolymerization.

Conductivity and Optical Properties: Oligothiophenes and polythiophenes derived from thiophene derivatives exhibit excellent charge transport properties and optical behavior influenced by external stimuli. These materials find applications in field-effect transistors, electro-luminescent devices, and solar cells .

Functional Materials and Pharmaceuticals

Thiophenes have been widely applied in various fields:

Functional Materials: Due to their unique electronic and optical properties, thiophenes serve as building blocks for functional materials. These include dyes, agrochemicals, and pharmaceuticals .

Pharmaceutical Applications: Thiophene derivatives play a role in natural products and medicines. Their small HOMO-LUMO gap and high polarizability make them interesting candidates for drug design and development .

Regioregular Polymers

Recent developments involve the synthesis of regioregular polymers based on thiophenes. For instance, polymerization of 4,4’-dioctyl-2,2’-bithiophene-5,5’-diyl and 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b’]dithiophene-2-diyl has been achieved using Cs2CO3 and pivalic acid .

Synthetic Strategies

Researchers have explored synthetic strategies for thiophene derivatives. For example, the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols yielded 2-bromo-3,3-difluoroallyl benzyl sulfide, which underwent sigmatropic rearrangement to form gem-difluorohomopropargyl thiolate .

Safety and Hazards

“(2-Bromo-3-Thienyl)Methylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study and application of “(2-Bromo-3-Thienyl)Methylamine” and similar compounds are vast. Thiophene derivatives are of interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Continued research into these compounds could lead to the development of new drugs, materials, and industrial chemicals.

properties

IUPAC Name |

(2-bromothiophen-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKZUJBSIKGHFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-3-Thienyl)Methylamine | |

CAS RN |

157664-47-6 |

Source

|

| Record name | (2-bromothiophen-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)

![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)